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h-His(trt)-ome.hcl

Cat. No.: B613064
CAS No.: 32946-56-8
M. Wt: 448.0 g/mol
InChI Key: RSIWDQDVADNDKT-JIDHJSLPSA-N
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Description

Contextualization as a Protected Histidine Derivative

H-His(Trt)-OMe·HCl is a chemically modified version of the amino acid L-histidine. In chemical synthesis, especially in the assembly of peptides, the reactive functional groups of amino acids must be temporarily blocked or "protected" to prevent unwanted side reactions. altabioscience.com Histidine, with its imidazole (B134444) side chain, presents a particular challenge as the side chain itself is reactive. peptide.com

The "Trt" in H-His(Trt)-OMe·HCl signifies the trityl protecting group, a bulky chemical moiety attached to the imidazole ring of the histidine side chain. rsc.org This group is acid-labile, meaning it can be removed under specific acidic conditions when its protective function is no longer needed. peptide.com The "OMe" indicates a methyl ester, which protects the carboxylic acid group of the histidine. This protection prevents the carboxyl group from reacting out of turn during a synthesis. cymitquimica.com The "HCl" denotes that the compound is in the form of a hydrochloride salt, which often enhances stability and improves handling characteristics.

The use of protecting groups is a fundamental concept in a technique called solid-phase peptide synthesis (SPPS), a cornerstone of modern biochemistry and pharmaceutical development. powdersystems.com SPPS allows for the stepwise addition of amino acids to build a peptide of a specific sequence while the growing chain is anchored to a solid support. bachem.com The choice of protecting groups is crucial for the success of SPPS, and they must be "orthogonal," meaning they can be removed under different conditions, allowing for selective deprotection at various stages of the synthesis. iris-biotech.de

Interactive Data Table: Properties of H-His(Trt)-OMe·HCl

PropertyValueSource
CAS Number 32946-56-8 aksci.comcalpaclab.com
Molecular Formula C26H25N3O2·HCl glpbio.com
Molecular Weight 447.96 g/mol
Physical Form Solid aksci.com
Purity ≥95% - 97% aksci.comcalpaclab.com
Storage Temperature 2-8°C

Fundamental Significance in Modern Peptide Chemistry and Related Fields

The strategic design of H-His(Trt)-OMe·HCl gives it a significant role in contemporary peptide chemistry and extends its utility to medicinal chemistry and the development of novel therapeutics. The ability to incorporate a protected histidine residue is critical for synthesizing a vast array of biologically active peptides, including hormones, enzymes, and antibodies.

One of the primary challenges in peptide synthesis involving histidine is the risk of racemization—a process where the amino acid's stereochemistry is scrambled, leading to a mixture of non-functional or even harmful peptides. sci-hub.se While the trityl group on the imidazole side chain does not completely prevent racemization, its use is a key strategy in mitigating this issue. peptide.comsci-hub.se

The application of H-His(Trt)-OMe·HCl is central to the synthesis of complex peptide-based drugs. For instance, it has been used as a starting material in the synthesis of leuprolide, a synthetic hormone used in the treatment of prostate cancer and other conditions. google.com Furthermore, dipeptides containing histidine, synthesized using protected derivatives like H-His(Trt)-OMe·HCl, have been investigated for their potential as chelating agents to remove heavy metal ions. scielo.br

The development of efficient synthetic routes to compounds like H-His(Trt)-OMe·HCl is an active area of research. chemicalbook.com The ability to produce high-purity protected amino acids is essential for the pharmaceutical industry, where the quality of the final peptide drug is paramount. cem.com The use of such building blocks enables the creation of complex molecules with high precision, driving forward the discovery of new medicines and research tools. medchemexpress.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C26H26ClN3O2 B613064 h-His(trt)-ome.hcl CAS No. 32946-56-8

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl (2S)-2-amino-3-(1-tritylimidazol-4-yl)propanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25N3O2.ClH/c1-31-25(30)24(27)17-23-18-29(19-28-23)26(20-11-5-2-6-12-20,21-13-7-3-8-14-21)22-15-9-4-10-16-22;/h2-16,18-19,24H,17,27H2,1H3;1H/t24-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSIWDQDVADNDKT-JIDHJSLPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC1=CN(C=N1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H](CC1=CN(C=N1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20692805
Record name Methyl 1-(triphenylmethyl)-L-histidinate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20692805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

448.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32946-56-8
Record name Methyl 1-(triphenylmethyl)-L-histidinate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20692805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for H His Trt Ome·hcl

Established Synthetic Routes and Reaction Conditions

The synthesis of H-His(Trt)-OMe·HCl typically involves the protection of L-histidine. A common route involves the reaction of L-histidine methyl ester dihydrochloride (B599025) with trityl chloride in the presence of a base to neutralize the hydrochloride and facilitate the reaction. Another approach is the esterification of Nα-trityl-L-histidine.

One established method involves the reaction of Boc-His(Trt)-OH with methanol (B129727) in the presence of dicyclohexylcarbodiimide (B1669883) (DCC) and 1-hydroxybenzotriazole (B26582) (HOBt) in tetrahydrofuran (B95107) (THF). rsc.org The resulting Boc-His(Trt)-OMe is then deprotected using a strong acid, such as HCl in an organic solvent, to yield H-His(Trt)-OMe·HCl.

Alternatively, peptide coupling reagents can be employed. For instance, H-His(Trt)-OMe·HCl can be reacted with a protected amino acid, such as Boc-Gly-OSu, in dichloromethane (B109758) (DCM) with a base like N,N-diisopropylethylamine (DIEA). google.com This reaction, while demonstrating the use of H-His(Trt)-OMe·HCl as a starting material, also implies its synthesis from a precursor like L-histidine methyl ester. google.com In a specific example, H-His(Trt)-OMe·HCl was reacted with Pyr-OH using O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HBTU) as the coupling agent and DIEA as the base in anhydrous dimethylformamide (DMF). google.comgoogle.com

Reductive amination represents another synthetic pathway. For example, H-His(Trt)-O(tBu) was reacted with benzaldehyde, followed by reduction with sodium borohydride (B1222165) to yield the Nα-benzylated product. While this example uses the tert-butyl ester, a similar principle could be applied to the methyl ester derivative.

Methodological Considerations for Scalable Synthesis

Scaling up the synthesis of H-His(Trt)-OMe·HCl from laboratory to industrial production requires careful consideration of several factors to maintain efficiency, safety, and cost-effectiveness.

Choice of Solvents and Reagents

The selection of solvents is critical for reaction efficiency, product isolation, and environmental impact. Dichloromethane (DCM) and dimethylformamide (DMF) are commonly used solvents due to their ability to dissolve the reactants and intermediates. google.comgoogle.comgoogle.com For purification, solvents like ethyl acetate (B1210297) and methanol are often employed. rsc.org The choice of reagents also plays a significant role. For the tritylation step, trityl chloride is the standard reagent. In coupling reactions, various activating agents like HBTU and DCC are utilized, each with its own advantages and disadvantages regarding reaction speed, yield, and by-product formation. rsc.orggoogle.comgoogle.com The use of a suitable base, such as DIEA or triethylamine (B128534) (NEt3), is crucial for neutralizing acid and facilitating the reactions. google.com

Temperature and Time Optimization

Reaction temperature and duration are key parameters that need to be optimized for scalable synthesis. Many of the reactions are performed at room temperature or cooled to 0-5 °C, particularly during the addition of reactive reagents, to control the reaction rate and minimize side reactions. google.com For instance, a coupling reaction using HBTU was conducted at a controlled temperature to achieve a high yield. google.comgoogle.com Reaction times can vary from a few hours to overnight, and progress is typically monitored using analytical techniques to determine the point of completion. rsc.orggoogle.comnih.gov

Analytical Characterization and Purity Assessment in Synthesis Protocols

Ensuring the chemical identity and purity of synthesized H-His(Trt)-OMe·HCl is paramount for its use in subsequent applications, particularly in peptide synthesis where impurities can lead to the formation of incorrect peptide sequences.

Chromatographic Methods for Purity Determination

High-Performance Liquid Chromatography (HPLC) is a primary tool for assessing the purity of H-His(Trt)-OMe·HCl and its derivatives. google.comgoogle.com HPLC allows for the separation and quantification of the main compound from any unreacted starting materials or by-products. The purity is often determined by measuring the peak area of the desired compound relative to the total area of all peaks in the chromatogram. google.com Thin-Layer Chromatography (TLC) is also a valuable technique for monitoring the progress of a reaction and for preliminary purity assessment, often used to determine when a reaction has gone to completion. google.com

Spectroscopic Approaches for Structural Confirmation

Spectroscopic methods are essential for confirming the chemical structure of H-His(Trt)-OMe·HCl.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the molecular structure. 1H NMR spectroscopy can confirm the presence of the trityl group (aromatic protons typically in the range of 7.2-7.4 ppm), the histidine imidazole (B134444) and backbone protons, and the methyl ester group (a singlet around 3.6 ppm). rsc.orgnih.gov 13C NMR spectroscopy further corroborates the structure by identifying the carbon atoms in the molecule. nih.gov

Mass Spectrometry (MS) is used to determine the molecular weight of the compound, confirming its identity. Electrospray ionization mass spectrometry (ESI-MS) is a common technique that shows the mass-to-charge ratio (m/z) of the protonated molecule [M+H]+. nih.gov

The following table summarizes the key analytical data for the characterization of H-His(Trt)-OMe and its derivatives.

Analytical TechniqueObservationReference
1H NMR Signals corresponding to the trityl group, histidine protons, and methyl ester are observed. rsc.orgnih.gov
13C NMR Confirms the carbon framework of the molecule. nih.gov
Mass Spectrometry Provides the molecular weight of the compound. nih.gov
HPLC Used to determine the purity of the synthesized compound. google.comgoogle.com
TLC Employed for reaction monitoring and initial purity checks. google.com

Applications in Peptide Synthesis

Utilization in Solid-Phase Peptide Synthesis (SPPS)

In Solid-Phase Peptide Synthesis (SPPS), H-His(trt)-ome.hcl is a valuable derivative for incorporating histidine into a growing peptide chain anchored to a solid support. The bulky trityl group effectively prevents undesirable side reactions involving the imidazole (B134444) nitrogen during the coupling steps.

The most prevalent strategy in modern SPPS is based on the use of the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group for temporary Nα-amino protection. The trityl protecting group on the histidine side chain is highly compatible with this approach due to its orthogonal deprotection chemistry. The Fmoc group is removed at each cycle using a mild base, typically a solution of piperidine (B6355638) in a polar solvent like dimethylformamide (DMF), conditions under which the acid-labile Trt group remains stable. mdpi.com

The Trt group's stability to the basic conditions of Fmoc deprotection, combined with its lability to mild acids for final cleavage, makes it a preferred choice over other protecting groups like Boc, which requires stronger acids for removal. This orthogonality is fundamental to the successful stepwise assembly of the peptide chain on the solid support. The use of a Trt-protected histidine is common to reduce the atom economy loss associated with side-chain protecting groups. rsc.org

The formation of the amide bond between the incoming amino acid and the resin-bound peptide is a critical step in SPPS. The efficiency of this coupling reaction is highly dependent on the activating reagent used. For histidine derivatives like Fmoc-His(Trt)-OH, which would be the form used for elongation after the initial amino acid is attached to the resin, several coupling reagents have proven effective.

Carbodiimide-based reagents, such as dicyclohexylcarbodiimide (B1669883) (DCC) and diisopropylcarbodiimide (DIC), are commonly used, often with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or OxymaPure to enhance efficiency and suppress racemization. peptide.com Aminium/uronium salt-based reagents are also highly popular due to their high efficiency and rapid reaction times. peptide.com These include HBTU, HATU, and TBTU. For instance, Fmoc-His(Trt)-OH has been successfully coupled using TBTU and the base DIPEA, with reaction completion observed within 1 to 1.5 hours. bris.ac.uk The choice of coupling reagent is crucial, as carboxy-activated histidine derivatives are known to be susceptible to racemization. bris.ac.uk

Coupling Reagent SystemDescriptionKey Advantages
DIC/HOBtDiisopropylcarbodiimide with 1-hydroxybenzotriazole.Minimizes racemization; the urea (B33335) byproduct of DIC is soluble, making it suitable for SPPS. peptide.com
HBTU/DIPEAO-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) with N,N-Diisopropylethylamine.Very efficient with fast reaction times (couplings can be complete in as little as six minutes). peptide.com
HATU/HOAt1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate with 1-Hydroxy-7-azabenzotriazole.Widely used for its effectiveness in suppressing racemization, especially for problematic residues. mdpi.com
TBTU/DIPEAO-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (B81430) with N,N-Diisopropylethylamine.Efficient coupling reagent, similar to HBTU. Used successfully for coupling Fmoc-His(Trt)-OH. peptide.combris.ac.uk

A common method for cleaving the peptide from the resin and deprotecting the Trt-histidine side chain simultaneously involves treating the peptide-resin with a "cleavage cocktail." A standard cocktail consists of a high concentration of trifluoroacetic acid (TFA), typically around 95%, mixed with scavengers. rsc.orgthermofisher.com Scavengers are crucial for quenching the reactive trityl cations that are released during deprotection, preventing them from reattaching to the peptide or modifying sensitive residues like tryptophan. thermofisher.comuci.edu Triisopropylsilane (B1312306) (TIPS) and water are common scavengers used in these cocktails. rsc.orguci.edu For peptides containing Trt-protected residues, the cleavage mixture may turn yellow due to the formation of the trityl carbonium ion. thermofisher.com

In some cases, selective deprotection of the Trt group while the peptide remains on a hyper-acid-labile resin is possible using a very dilute solution of TFA (e.g., 1-2% TFA in dichloromethane (B109758), DCM). sigmaaldrich.com This allows for further modification of the histidine side chain on the solid support if required.

Deprotection Reagent/CocktailConditionsPurpose
TFA/TIS/H₂O (95:2.5:2.5)Room temperature, 1-4 hours.Standard global deprotection and cleavage from most resins. TIS acts as a scavenger for the trityl cation. rsc.orgthermofisher.com
1% TFA in DCMRoom temperature, multiple short treatments (e.g., 10 x 2 min).Selective cleavage from hyper-acid-labile resins (like 2-chlorotrityl chloride resin) to yield a side-chain protected peptide. sigmaaldrich.com

Coupling Efficiencies with Various Reagents in SPPS

Implementation in Solution-Phase Peptide Synthesis

While SPPS is dominant for many applications, solution-phase peptide synthesis (SPPS) remains important, particularly for large-scale production of peptides. This compound serves as a valuable starting material in this context as well.

In solution-phase synthesis, the challenge of achieving high coupling efficiency with minimal racemization persists, especially for sensitive amino acids like histidine. Various coupling systems have been successfully employed with this compound.

One study detailed the use of HBTU in the presence of Pyr-OH and DIPEA in a continuous flow system to couple Pyr-OH with this compound, achieving an 81% yield of the crude product. google.com More novel reagents have also been explored. For example, ynamides, when used as coupling reagents, have been shown to effectively couple various amino acids to H-His(Trt)-OMe, affording dipeptides in good to excellent yields (64–99%) while preserving stereochemical integrity. mdpi.com Another approach utilized a benziodoxole-based hypervalent iodine(III) compound (IBA-OBz) as a coupling reagent. The reaction of Cbz-L-Ala-OH with H-His(Trt)-OMe mediated by IBA-OBz and a phosphine (B1218219) activator yielded the corresponding dipeptide in 88% yield. nih.gov

Optimizing reaction conditions is paramount for maximizing yield and purity in solution-phase synthesis. Key parameters include the choice of solvent, base, temperature, and reaction time.

In the synthesis utilizing the IBA-OBz reagent, various solvents were screened, with dichloroethane (DCE) providing the highest yields compared to others like DCM, THF, or DMF. nih.gov The choice of base was also significant, with DMAP or TEA being effective. nih.gov Temperature control is another critical factor for minimizing side reactions, particularly epimerization. In a study on the synthesis of leuprolide, it was noted that Pro-His coupling reactions are highly temperature-sensitive; performing the reaction at -15°C resulted in no epimerization, whereas at 60°C, complete epimerization was observed. google.com The use of continuous flow reactors, as described in the same study, allows for precise control over temperature and residence time, leading to high conversion rates and facilitating large-scale synthesis. google.com

Efficacy of Coupling Reagent Systems

Stereochemical Control and Epimerization Mitigation in Peptide Bond Formation

The chiral purity of a peptide is paramount to its biological function. researchgate.net Amino acid racemization is a significant side reaction during peptide synthesis that can lead to the formation of diastereomeric impurities, which are often difficult to separate from the target peptide. researchgate.netacs.org Histidine is one of the amino acids most prone to racemization during the activation of its carboxyl group for peptide coupling. acs.orgpeptide.com The use of this compound and its Nα-protected analogues like Fmoc-His(Trt)-OH is a key strategy to minimize this loss of stereochemical integrity.

The primary mechanism for racemization of most amino acids during peptide synthesis involves the formation of a 5(4H)-oxazolone intermediate. mdpi.comnih.gov This occurs upon activation of the Nα-protected amino acid's carboxyl group. The α-proton of this intermediate is acidic and can be abstracted by a base, leading to a loss of chirality. However, for histidine, an additional pathway exists where the imidazole ring's Nπ atom can act as an intramolecular base catalyst, facilitating the abstraction of the α-proton from the activated carboxylic acid derivative, such as an O-acylisourea adduct formed with carbodiimides. nih.govdntb.gov.ua This intramolecular assistance makes histidine particularly susceptible to racemization. oup.com

Protecting the imidazole nitrogen is crucial to suppress this pathway. The trityl (Trt) group in this compound provides steric hindrance that significantly reduces the imidazole's basicity and its ability to participate in proton abstraction. researchgate.netoup.com However, the conditions of carboxylate pre-activation are critical. acs.org Studies have shown that prolonged pre-activation times can increase the extent of racemization even with the Trt group present. For instance, when using Fmoc-His(Trt)-OH with HCTU/6-Cl-HOBt/DIPEA activation, the level of racemization increased from 1% with no pre-activation to 7.8% with a 5-minute pre-activation period. nih.gov This highlights a conflict: intensive pre-activation is desirable for efficient coupling but increases the risk of racemization. acs.org

The choice of coupling reagents and additives is paramount in controlling racemization during the incorporation of histidine residues. Carbodiimide-based reagents like N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC) can lead to significant racemization when used alone, as they form highly reactive O-acylisourea intermediates. mdpi.comoup.com

To mitigate this, additives are used to form active esters that are more stable and less prone to racemization. Common additives include:

1-Hydroxybenzotriazole (HOBt): HOBt reacts with the O-acylisourea intermediate to form a benzotriazolyl ester, which suppresses racemization. peptide.comglobalresearchonline.net

Ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure®): This additive is considered a superior and non-explosive alternative to HOBt and HOAt, demonstrating a remarkable capacity to inhibit racemization while ensuring high coupling efficiency. researchgate.netbachem.com It is often the reagent of choice for coupling racemization-prone residues like Fmoc-His(Trt)-OH. bachem.com

6-Chloro-1-hydroxybenzotriazole (6-Cl-HOBt): Offers enhanced suppression of racemization compared to HOBt. peptide.com

Phosphonium and uronium/aminium salt-based coupling reagents, such as PyBOP and HBTU, are also widely used. However, they can still cause racemization, especially with prolonged pre-activation. nih.gov The combination of a coupling reagent and an additive is often optimized to balance coupling efficiency and chiral purity. For example, a combination of EDC-HCl, Oxyma, and a small amount of a liquid additive in a ball-milling environment has been shown to achieve high yields with very low epimerization in peptide fragment couplings. rsc.org

Table 1: Effect of Coupling Conditions on Histidine Racemization This interactive table summarizes research findings on the extent of racemization of histidine derivatives under various coupling conditions.

Nα-Protecting Group Imidazole Protecting Group Coupling Reagent/Method Additive Solvent % Racemization Reference
Z Z DCC - CH2Cl2/DMF Low oup.com
Boc Bzl DCC - CH2Cl2/DMF Slightly Higher oup.com
Z Z MA - - 0.2-0.3% oup.com
Z Z Woodward's Reagent - CH3CN 0.4% oup.com
Fmoc Trt HCTU/DIPEA 6-Cl-HOBt DMF 7.8% (5 min pre-act) nih.gov

The sequence of amino acids in a peptide can influence the chiral integrity of a coupling reaction. frontiersin.org The steric and electronic properties of the N-terminal amino acid of the growing peptide chain and the C-terminal amino acid being coupled can affect the rate of coupling versus the rate of racemization. acs.org While the primary factor for histidine racemization is the activation of its own carboxyl group, the surrounding sequence can play a role. For instance, "difficult sequences" known to cause aggregation can slow down coupling reactions, thereby increasing the time the activated amino acid is susceptible to racemization. nih.gov

The chirality of adjacent amino acids can influence the local conformation of the peptide chain, which may in turn affect the propensity for side reactions. frontiersin.org However, the most significant sequential factor related to side reactions is often seen with residues like aspartic acid, where sequences such as -Asp-Gly- are highly prone to aspartimide formation. nih.gov For histidine, the primary control over chiral integrity remains the effective protection of the imidazole side chain and the careful selection of coupling conditions, with the Trityl group on this compound being a widely accepted strategy. researchgate.net

Role of Additives and Coupling Agents in Racemization Suppression

Synthesis of Advanced Peptide Architectures and Conjugates

The stability and protective features of this compound and its derivatives make them valuable in the construction of complex peptides beyond simple linear sequences.

Cyclic peptides often exhibit enhanced biological activity and stability compared to their linear counterparts. The synthesis of these structures requires robust protection strategies to withstand the conditions of cyclization. The Trt group on the histidine side chain is stable enough for most cyclization protocols, preventing unwanted side reactions involving the imidazole nucleus. H-Cys(Trt)-OMe HCl, a related compound, is used in synthesizing cyclic peptides via native chemical ligation, showcasing the utility of the Trt group in such advanced architectures. While direct studies citing this compound in specific cyclization methods are less common in the provided results, the principles of protection are transferable. The key is to ensure that the side-chain protecting group remains intact during the head-to-tail or side-chain cyclization reaction and is then cleanly removed during the final deprotection step.

Fragment condensation is a powerful strategy for synthesizing large peptides and proteins. It involves coupling pre-synthesized peptide segments rather than adding amino acids one by one. nih.gov A major challenge in fragment condensation is the high risk of racemization at the C-terminal residue of the activated peptide fragment. globalresearchonline.net

Using a C-terminal histidine methyl ester, such as this compound, can be part of a fragment condensation strategy. The methyl ester protects the C-terminus while the peptide fragment is synthesized. This ester can then be saponified to the carboxylic acid just before the fragment coupling step. The Trt group on the histidine side chain is crucial during this process to prevent racemization. researchgate.net Research has demonstrated that coupling peptide fragments containing C-terminal residues prone to epimerization can be achieved with minimal racemization using optimized conditions, such as the EDC-HCl/Oxyma method. rsc.org The stability and protective efficacy of the Trt group make derivatives like Fmoc-His(Trt)-OH valuable components in creating peptide segments for subsequent condensation. nih.gov

Design and Synthesis of Metal-Peptide Conjugates

The unique coordination properties of the histidine residue make it a valuable component in the design of metal-peptide conjugates for applications in catalysis, bio-imaging, and diagnostics. The synthesis of these conjugates can be approached through several strategic routes where this compound or similar protected histidine derivatives are employed.

One primary strategy involves the synthesis of the peptide chain first, followed by metallation in solution. uni-regensburg.de In this approach, the peptide is assembled, often on a solid support, with the histidine side-chain protecting group (like Trityl) intact. After the peptide is cleaved from the resin and purified, the Trt group is removed, and the free imidazole side chain is then reacted with a metal precursor in solution to form the final conjugate. uni-regensburg.de An alternative method involves coupling a pre-formed metal complex, which has a carboxylic acid function, directly to the N-terminus of a peptide or an amino acid like histidine during the synthesis sequence. uni-regensburg.de

A study by Metzler-Nolte et al. outlines a procedure for creating a Molybdenum-Enkephalin conjugate where the metal complex is attached to the peptide on a solid support. uni-regensburg.de Another approach they describe involves synthesizing a peptide with an appropriate anchoring group, cleaving it from the support, and then introducing the metal in solution just before its intended use, a method particularly useful for radioactive metal isotopes. uni-regensburg.de

While not using histidine, a well-documented synthesis of a ferrocene-peptide conjugate illustrates the general principles of coupling a metal-containing moiety to a protected amino acid. In this example, ferrocene-1,1'-dicarboxylic acid was activated with TBTU and DIEA and then reacted with H-Cys(Trt)-OMe to form the conjugate Fe[C5H4–CO–Cys(Trt)–OMe]2 in a 72% yield after purification. uni-muenchen.de This methodology is analogous to how a histidine derivative could be incorporated into a metal-containing peptide structure.

Table 1: Strategies for Metal-Peptide Conjugate Synthesis

Strategy Description Key Features
Post-Synthesis Metallation The peptide is fully synthesized and purified before the metal is introduced to the deprotected chelating side chains (e.g., histidine's imidazole ring). uni-regensburg.de Useful for sensitive peptides or when using radioactive metals. uni-regensburg.de
Metal Complex Coupling A pre-formed metal complex containing a reactive group (e.g., carboxylic acid) is coupled to the peptide chain during standard solid-phase or solution-phase synthesis. uni-regensburg.de Allows for precise placement of the metal complex within the peptide sequence.

| Anchoring Group Method | An innocent anchoring ligand is incorporated into the peptide, which is then cleaved and purified before reacting with a metal salt in solution to form the final complex. uni-regensburg.de | Offers flexibility and is suitable for late-stage metallation. uni-regensburg.de |

Incorporation into Linear Peptide Sequences

This compound is frequently utilized in both solution-phase and solid-phase peptide synthesis (SPPS) to build linear peptide chains. The Trt group is particularly valuable as it is stable to the basic conditions used for Fmoc group removal in SPPS but can be cleaved under mild acidic conditions, which preserves the integrity of other acid-labile protecting groups that may be present on the peptide. csic.es The hydrochloride salt form improves the crystallinity and handling of the amino acid ester. bachem.com

In solution-phase synthesis, this compound has been used in the preparation of the drug Leuprolide. google.com In one step, it was reacted with Pyr-OH using HBTU as the coupling agent and DIPEA as the base in DMF to yield the dipeptide fragment Pyr-His(Trt)-OH. google.com The prevention of racemization (epimerization) at the chiral center of the amino acid is a critical concern during peptide coupling. Research has shown that using H-His(Trt)-OMe in dipeptide synthesis can result in high yields and excellent preservation of stereochemical integrity. mdpi.com A study demonstrated that coupling various N-protected amino acids to H-His(Trt)-OMe yielded the corresponding dipeptides in respectable yields of 64–99%, with the stereochemical integrity almost always preserved. mdpi.comnih.gov

Further examples of its application include:

The synthesis of lipopeptides, where H-His(1-Trt)-OMe.HCl was used in a solution-phase synthesis employing a Boc strategy with DIC/OxymaPure® as the activation system. rsc.org

The total synthesis of a tetrapeptide antibiotic, where H-His(1-Trt)-OMe·HCl was coupled to a carboxylic acid partner using Oxyma and EDCI·HCl as the coupling reagents, contributing to an 87% yield over three steps.

Its use as a component in the solid-phase synthesis of Goserelin, where a His(Trt) residue is incorporated into the peptide sequence on a resin support. google.com

Mechanistic Investigations and Reaction Pathway Analysis

Mechanistic Role of the Trityl Protecting Group in Histidine Functionalization

The trityl (Trt) group, a triphenylmethyl moiety, serves as a crucial protecting group for the imidazole (B134444) side chain of histidine, specifically at the N(im)-position. Its primary mechanistic role is to prevent undesirable side reactions involving the nucleophilic imidazole ring during peptide synthesis. The Trt group is particularly well-suited for syntheses employing the 9-fluorenylmethyloxycarbonyl (Fmoc) strategy for Nα-protection, as it is stable under the basic conditions used for Fmoc removal but can be cleaved under mild acidolysis. researchgate.net

The protective action of the trityl group stems from two main effects:

Steric Hindrance : The bulky nature of the Trt group physically obstructs the approach of reagents to the imidazole nitrogen atoms. mdpi.comug.edu.pl This steric shield prevents the imidazole nitrogen from participating in unwanted alkylation, acylation, or other side reactions during peptide coupling steps. mdpi.com Furthermore, this bulkiness can influence the conformation of the peptide backbone in its vicinity.

Electronic Effects : By protecting one of the imidazole nitrogens, the Trt group modulates the electronic properties of the imidazole ring. researchgate.netscience.gov Specifically, protection at the tele (τ) or pros (π) nitrogen is critical for suppressing racemization. Histidine is highly susceptible to racemization during activation for peptide coupling, a process facilitated by the basicity of the unprotected N(τ) nitrogen, which can abstract the α-proton. bris.ac.ukmdpi.com By blocking this nitrogen, the Trt group diminishes its basicity and significantly reduces the risk of epimerization. mdpi.com Studies have shown that protecting the π-imidazole nitrogen can greatly reduce racemization. peptide.com

The Trityl group's lability under specific acidic conditions is key to its utility. While stable to the piperidine (B6355638) solution used for Fmoc deprotection, it is readily removed by dilute trifluoroacetic acid (TFA), often with scavengers like triisopropylsilane (B1312306) (TIS) to capture the released trityl cations and prevent side reactions with nucleophilic residues like tryptophan. uni-kiel.dersc.org This orthogonal deprotection strategy allows for the selective unmasking of the histidine side chain when required.

Analysis of Side Reactions and Impurity Formation during Coupling

Diketopiperazine (DKP) formation is a significant side reaction in peptide synthesis, particularly during the dipeptide stage. peptide.comscribd.com The reaction involves an intramolecular aminolysis where the free N-terminal amino group of a dipeptide ester attacks the ester carbonyl, leading to cyclization and cleavage of the dipeptide from the resin support. nih.govnih.gov This process forms a stable six-membered ring and results in chain termination, reducing the yield of the desired full-length peptide. researchgate.net

H-His(Trt)-OMe·HCl, being a histidine methyl ester, is a precursor that, upon coupling to form a dipeptide ester, becomes susceptible to DKP formation. The mechanism is particularly favored when the N-terminal amino group is deprotected, creating a nucleophile poised for intramolecular attack. scribd.com Sequences containing proline or glycine (B1666218) are especially prone to this side reaction. nih.gov The basic conditions sometimes used in coupling or Fmoc deprotection can also catalyze DKP formation. iris-biotech.de

Several strategies have been developed to control and minimize DKP formation:

Use of Sterically Hindered Resins : Employing resins like 2-chlorotrityl chloride resin can inhibit DKP formation due to the steric bulk of the linkage, which disfavors the necessary folded conformation for cyclization. peptide.comscielo.br

Dipeptide Building Blocks : A highly effective method is to introduce the first two amino acids as a pre-formed dipeptide unit. This bypasses the problematic dipeptide-resin stage where the free N-terminal amine can initiate cyclization. iris-biotech.de

In Situ Neutralization : In Boc-based synthesis, DKP formation can be suppressed by using in situ neutralization protocols where the protonated amine is neutralized immediately before the coupling step, minimizing its time as a free base. peptide.com

N-terminal Trityl Protection : An alternative to the Fmoc group for the second amino acid is the Trityl group. After coupling, the Trt group is removed with dilute acid, and the resulting protonated dipeptide-resin can be coupled using in situ neutralization, thereby avoiding a free amino group under basic conditions. ug.edu.plpeptide.com

Control StrategyMechanism of ActionApplicability Note
2-Chlorotrityl Chloride ResinSteric hindrance from the resin linkage prevents the peptide from adopting the conformation required for cyclization. peptide.comscielo.brParticularly useful when the first two residues are known to be high-risk for DKP formation, such as Pro. peptide.com
Use of Dipeptide UnitsBypasses the formation of a resin-bound dipeptide ester with a free N-terminus, which is the species that undergoes cyclization. iris-biotech.deA widely used and very effective strategy in Fmoc-SPPS.
In Situ NeutralizationMinimizes the concentration of the free amine, which acts as the nucleophile for the intramolecular cyclization. peptide.comCommonly applied in Boc-based solid-phase peptide synthesis.

Beyond DKP formation, the use of histidine derivatives like H-His(Trt)-OMe·HCl in peptide synthesis is challenged by other side reactions that can compromise the final product's yield and purity.

Racemization: Histidine is one of the amino acids most prone to racemization during the carboxyl group activation required for peptide bond formation. peptide.comnih.gov The mechanism involves the abstraction of the α-proton by a base, forming a planar enolate intermediate, which can be re-protonated from either face to yield a mixture of L- and D-isomers. mdpi.com The imidazole ring's N(τ) atom is sufficiently basic to facilitate this proton abstraction. bris.ac.uk

The primary strategy to prevent this is the protection of the imidazole side chain. The Trityl group on the N(im)-position, as in H-His(Trt)-OMe·HCl, is effective at suppressing racemization by sterically and electronically shielding the imidazole nitrogens, thereby reducing their basicity. researchgate.netmdpi.com Studies comparing different protecting groups have consistently shown that N(im)-protection is crucial for maintaining the chiral integrity of histidine during coupling. bris.ac.uk For example, coupling experiments have demonstrated significantly lower epimerization for N(im)-protected histidine derivatives compared to unprotected ones. bris.ac.uk

Guanidinylation: Uronium/aminium-based coupling reagents (e.g., HBTU, TBTU) can react with the unprotected N-terminal amine of a peptide chain to form a guanidine (B92328) moiety. uni-kiel.de This side reaction irreversibly terminates the peptide chain. This can be effectively avoided by pre-activating the carboxylic acid of the incoming amino acid with the coupling reagent before adding it to the peptide-resin, ensuring no excess coupling reagent is available to react with the N-terminus. peptide.comiris-biotech.de

Side ReactionPrevention MethodMechanistic Rationale
RacemizationN(im)-Trityl protection. researchgate.netmdpi.comThe Trt group blocks the basic N(τ) of the imidazole ring, preventing it from abstracting the α-proton, which is the key step in the racemization pathway. bris.ac.ukmdpi.com
GuanidinylationPre-activation of the incoming amino acid. peptide.comiris-biotech.deEnsures the coupling reagent is consumed in activating the carboxyl group before it can react with the free N-terminal amine of the peptide chain. uni-kiel.de
Aspartimide FormationUse of backbone-protecting groups (e.g., Dmb, Hmb) on the preceding residue. peptide.comThese bulky groups on the amide nitrogen prevent the cyclization that leads to the aspartimide intermediate. peptide.com (Note: This is relevant for sequences containing Asp, not directly caused by His).

Studies on Diketopiperazine Formation and Control Strategies

Kinetic and Thermodynamic Aspects of H-His(Trt)-OMe·HCl Reactivity

Detailed kinetic and thermodynamic data specifically for H-His(Trt)-OMe·HCl are not extensively published. However, the reactivity can be understood through the well-characterized behavior of the trityl protecting group and peptide coupling reactions in general.

Kinetics: The reactivity of the compound is largely governed by the kinetics of two processes: peptide bond formation and the deprotection of the Trt group.

Coupling Kinetics: The rate of peptide bond formation using H-His(Trt)-OMe·HCl depends on the activation method and coupling reagents used. The bulky Trt group can sterically hinder the coupling reaction, potentially leading to slower kinetics compared to less bulky protected amino acids. ug.edu.pl

Deprotection Kinetics: The cleavage of the Trt group is a classic example of an acid-catalyzed reaction. The rate of deprotection is highly dependent on the concentration and strength of the acid used. For instance, the highly acid-labile methoxytrityl (Mmt) group can be removed quantitatively with 1% TFA in minutes, whereas the unsubstituted trityl group requires harsher conditions, such as 2% TFA for an hour, for complete removal. rsc.org The kinetics of Trt removal can be monitored using HPLC by observing the disappearance of the protected peptide and the appearance of the deprotected product.

Thermodynamics: The thermodynamic aspects relate to the stability of the protected and deprotected states.

The protection of the imidazole nitrogen with the Trt group is a thermodynamically favorable process under the appropriate synthetic conditions.

The stability of the C-N bond between the trityl group and the imidazole nitrogen is such that it is resistant to bases like piperidine but thermodynamically unstable in the presence of even mild acids. This thermodynamic profile is the foundation of its use in orthogonal protection schemes. The cleavage reaction is driven by the formation of the highly stable trityl carbocation, which is further stabilized by resonance. The process is typically irreversible in the presence of scavengers that trap this carbocation. uni-kiel.de

The choice of protecting group is often a balance between being stable enough to withstand the synthesis conditions and labile enough for easy removal without damaging the peptide. The Trt group on histidine represents a well-optimized balance for the widely used Fmoc/tBu peptide synthesis strategy. researchgate.net

Advanced Research Applications and Derivative Chemistry

Design and Synthesis of Peptidomimetics Utilizing H-His(Trt)-OMe·HCl

Peptidomimetics are molecules that mimic the structure and function of natural peptides but often possess improved properties such as enhanced stability and bioavailability. sigmaaldrich.com The design of these molecules is a significant area of medicinal chemistry, aiming to create new therapeutic agents. sigmaaldrich.comnih.gov H-His(Trt)-OMe·HCl serves as a key starting material for incorporating the essential imidazole (B134444) moiety of histidine into these synthetic structures. A documented synthesis of a nonapeptide, for instance, utilized H-His(Trt)-OMe·HCl in a coupling reaction with L-Pyroglutamic acid (Pyr-OH) promoted by the coupling agent HBTU, demonstrating its practical application in building complex peptide chains. google.com

A primary goal in peptidomimetic design is to create analogues with restricted conformations. nih.govmdpi.com Constraining the flexibility of an amino acid residue within a peptide can lock it into its biologically active shape, leading to higher potency and selectivity for its target receptor. nih.govresearchgate.net For histidine, this involves creating derivatives where the rotational freedom of the side chain is limited. mdpi.com

Strategies to achieve this include:

Alkyl Substitution: Introducing alkyl groups (like methyl) at the α or β positions of the histidine structure. nih.govmdpi.com

Cyclization: Creating cyclic structures, such as inserting a cyclopropane (B1198618) ring between the α and β carbons (ACC derivatives) or forming imino acids like spinacine (B555117) through reactions like the Pictet-Spengler condensation. nih.govmdpi.com

While H-His(Trt)-OMe·HCl is itself not a constrained analogue, it is the foundational reagent for introducing the histidine residue into a peptide sequence, which can then be synthesized alongside or chemically modified to include these conformationally restrictive features. google.com

The biological activity of a peptide is determined by the three-dimensional arrangement of its amino acid side chains, which interact with a receptor. nih.gov This spatial arrangement is defined by a series of torsional angles along the peptide backbone and within the side chains. The control of the side-chain torsional angles, known as chi (χ) space, is critical for designing effective bioactive ligands. nih.govmdpi.com

The incorporation of conformationally constrained amino acids is a primary strategy for achieving χ-space control. nih.govresearchgate.net By restricting the possible values of the χ1 and χ2 angles of a pharmacophore residue like histidine, chemists can fine-tune the ligand's topography to maximize its binding affinity and biological activity. nih.govmdpi.com

Torsional AngleDefinitionAtoms InvolvedRole
Φ (Phi) Rotation around the N-Cα bondC(O)-N-Cα-C(O)Defines backbone conformation
ψ (Psi) Rotation around the Cα-C(O) bondN-Cα-C(O)-NDefines backbone conformation
ω (Omega) Rotation around the peptide bondCα-C(O)-N-CαTypically fixed at ~180° (trans)
χ1 (Chi1) Rotation around the Cα-Cβ bondN-Cα-Cβ-CγDefines side-chain orientation
χ2 (Chi2) Rotation around the Cβ-Cγ bondCα-Cβ-Cγ-CδDefines side-chain orientation
Data sourced from: nih.gov

Development of Conformationally Constrained Histidine Analogues

Integration into Functionalized Polymeric Systems for Targeted Applications

The unique properties of the histidine imidazole group are harnessed in advanced materials science, particularly in the development of "smart" polymers that respond to environmental stimuli. nih.govresearchgate.net

Histidine's imidazole side chain has a pKa value near physiological pH, making it an ideal functional group for creating pH-responsive materials. nih.govresearchgate.net In environments with a pH below its pKa (around 6.0-6.5), the imidazole ring becomes protonated (positively charged), leading to changes in polymer solubility and structure. This property is exploited in targeted drug delivery systems designed to release their payload in the slightly acidic microenvironment of solid tumors or within the acidic endosomes of cells. nih.govsciencepublishinggroup.commdpi.com

Researchers have developed polymeric micelles composed of poly(L-histidine)-poly(ethylene glycol) (PLH-PEG) block copolymers. nih.gov These micelles are stable at normal physiological pH (7.4) but are destabilized in acidic conditions (pH 6.6-7.2), triggering the release of an encapsulated drug like adriamycin. nih.gov The synthesis of well-defined poly(L-histidine) is achieved through the ring-opening polymerization of a protected histidine monomer, N(im)-trityl-L-histidine N-carboxyanhydride (Trt-His-NCA). researchgate.net The trityl protecting group is crucial for a controlled polymerization and is subsequently removed to yield the functional poly(L-histidine). researchgate.net Therefore, trityl-protected histidine derivatives, including H-His(Trt)-OMe·HCl as a potential precursor, are fundamental to creating these advanced pH-sensitive drug delivery vehicles.

pH ConditionMicelle StateDrug Release RateRationale
pH 7.4-8.0 StableSlow / BaselineImidazole is neutral; micelle remains intact.
pH 6.8-7.2 DestabilizingAcceleratingImidazole protonation causes electrostatic repulsion and swelling.
pH < 6.8 UnstableRapidIncreased protonation leads to micelle disassembly.
Data adapted from research on poly(L-histidine)-based micelles. nih.gov

Exploration of Catalytic Properties within Complex Molecular Assemblies

The imidazole side chain of histidine is a well-known catalytic residue in natural enzymes, participating in acid-base catalysis. This functionality is being explored in synthetic systems for organocatalysis, which uses small organic molecules to accelerate chemical reactions. rsc.org

Researchers have designed and synthesized lipopeptides—peptides with attached lipid chains—to study their self-assembly and catalytic properties in water. rsc.orgresearchgate.netrsc.org By incorporating a histidine residue into the peptide sequence, these molecules can act as organocatalysts. researchgate.netrsc.org H-His(Trt)-OMe·HCl is an appropriate building block for introducing the catalytically active histidine during the synthesis of such lipopeptides.

In one study, a series of lipopeptides containing histidine were synthesized and shown to catalyze the hydrolysis of p-nitrophenyl acetate (B1210297) (pNPA), a model ester hydrolysis reaction. rsc.orgrsc.org A key finding was that the catalytic activity was significantly influenced by the self-assembly of the lipopeptides. rsc.orgresearchgate.net Above a critical aggregation concentration (CAC), these molecules form organized structures, such as globular aggregates or fibers, which create a microenvironment that enhances the catalytic rate compared to the activity of the individual monomeric lipopeptides in solution. researchgate.netrsc.org

Lipopeptide SystemKey FeatureModel ReactionFinding
Histidine-based lipopeptidesSelf-assembles into aggregates (micelles, fibers)Hydrolysis of p-nitrophenyl acetate (pNPA)Catalytic activity is enhanced when the lipopeptide is in its self-assembled state compared to its monomeric form. rsc.orgresearchgate.net
Data sourced from studies on catalytic lipopeptides. rsc.orgresearchgate.netrsc.org

Future Perspectives in H His Trt Ome·hcl Research

Emerging Methodologies for Enhanced Synthetic Efficiency

The demand for complex peptides for therapeutic and research purposes necessitates the development of more efficient and sustainable synthetic methods. Future research involving H-His(Trt)-OMe·HCl is poised to benefit from and contribute to several emerging areas aimed at enhancing synthetic efficiency.

Microwave-Assisted Synthesis: Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating reaction rates and improving yields in peptide synthesis. researchgate.netacs.org The application of microwave irradiation to coupling reactions involving H-His(Trt)-OMe·HCl can significantly reduce synthesis time. nih.govscientific.net Future work will likely focus on optimizing microwave protocols for the incorporation of H-His(Trt)-OMe·HCl into "difficult" peptide sequences, where conventional methods may lead to aggregation and incomplete reactions. peptide.com Research into microwave-assisted solid-phase peptide synthesis (SPPS) using environmentally friendly solvents like water is also a promising avenue, aiming to reduce the reliance on organic solvents. nih.gov

MethodologyPotential Advantages for H-His(Trt)-OMe·HCl SynthesisResearch Focus
Microwave-Assisted Synthesis Reduced reaction times, improved yields, potential for greener solvents.Optimization for difficult sequences, aqueous-based synthesis protocols. nih.gov
Flow Chemistry Enhanced process control, high-throughput capabilities, real-time monitoring. rsc.orgIntegration into fully automated systems, optimization of coupling efficiency. researchgate.netgoogle.com
Enzymatic Synthesis Complete stereoselectivity (no racemization), mild reaction conditions. nih.govEnzyme discovery and engineering for protected amino acid incorporation. rsc.orgmdpi.com

Expanding the Scope of Biomedical and Materials Science Applications

The unique properties of the histidine imidazole (B134444) side chain, such as its pKa near physiological pH and its ability to coordinate with metal ions, make it a valuable component in functional biomolecules and materials. As a key precursor, H-His(Trt)-OMe·HCl is central to the development of novel applications in these fields.

Biomedical Applications:

Targeted Drug Delivery: Histidine-rich peptides are increasingly being investigated for their role in "smart" drug delivery systems. sciengine.comfrontiersin.orgnih.govnih.gov The imidazole groups of histidine can act as a "proton sponge," facilitating the escape of therapeutic payloads from endosomes into the cytoplasm, thereby enhancing drug efficacy. sciengine.com H-His(Trt)-OMe·HCl is an essential building block for synthesizing these pH-responsive peptides and polymers for targeted cancer therapy and gene delivery. frontiersin.orgchemimpex.comnih.gov Future research will focus on designing and synthesizing novel histidine-containing bolaamphiphiles and micelles for the delivery of siRNA and other biologic drugs. nih.gov

Antimicrobial Peptides: The development of novel antimicrobial peptides is a critical strategy to combat antibiotic resistance. Modifications of peptide sequences, such as the introduction of aryl groups to the histidine ring, have been shown to enhance antimicrobial activity while reducing toxicity. researchgate.net H-His(Trt)-OMe·HCl is a precursor for creating these modified histidine residues, which can then be incorporated into peptide sequences. Future work will involve synthesizing libraries of these modified peptides to discover new and potent antimicrobial agents.

Materials Science Applications:

Self-Assembling Materials: Histidine-rich peptides can self-assemble into well-ordered nanostructures, such as nanofibers and nanoropes, on various surfaces. researchgate.netnih.gov These materials have potential applications in biosensing, catalysis, and tissue engineering. H-His(Trt)-OMe·HCl provides the necessary protected histidine monomer for the synthesis of these peptides. pnas.org Future research will explore the design of new peptide sequences that can be programmed to self-assemble into complex architectures with tunable properties. nih.govacs.org

pH-Responsive Hydrogels: The pH-sensitive nature of histidine is being exploited to create "smart" hydrogels that can release drugs or change their mechanical properties in response to changes in pH. acs.org These materials are being developed for applications in controlled drug release and as scaffolds for tissue engineering. The synthesis of the peptide components of these hydrogels relies on building blocks like H-His(Trt)-OMe·HCl. Future directions include the development of hydrogels with precisely controlled pH-responsive behavior for applications such as antibody delivery. acs.org

Application AreaRole of H-His(Trt)-OMe·HClFuture Research Direction
Targeted Drug Delivery Precursor for pH-responsive, endosome-disrupting peptides and polymers. sciengine.comchemimpex.comDesign of novel histidine-based carriers for siRNA and biologics. nih.gov
Antimicrobial Peptides Building block for synthesizing modified histidines with enhanced activity. researchgate.netHigh-throughput synthesis and screening of new antimicrobial peptide libraries.
Self-Assembling Materials Monomer for creating histidine-rich peptides that form nanostructures. researchgate.netnih.govProgramming peptide sequences for complex, functional architectures. pnas.org
pH-Responsive Hydrogels Component for synthesizing peptides that confer pH-sensitivity to the material. acs.orgDevelopment of hydrogels with tailored release profiles for therapeutic antibodies. acs.org

Deeper Mechanistic Understanding through Advanced Computational and Experimental Approaches

A fundamental understanding of the behavior of H-His(Trt)-OMe·HCl at the molecular level is crucial for optimizing its use and designing new applications. The synergy between advanced computational modeling and sophisticated experimental techniques is paving the way for a more profound mechanistic insight.

Advanced Computational Approaches:

Protecting Group Stability and Reactivity: Density Functional Theory (DFT) and other computational methods are being used to study the stability of protecting groups like trityl. researchgate.net These studies can help in predicting the lability of the trityl group under various conditions and in designing new protecting group strategies with tailored stability. jku.at Future computational work will likely focus on modeling the precise mechanism of trityl group cleavage and its influence on the reactivity of the histidine imidazole ring during peptide synthesis. rsc.org

Modeling Peptide-Surface Interactions: Molecular dynamics simulations are becoming increasingly important for understanding how histidine-rich peptides interact with and self-assemble on material surfaces. researchgate.net These simulations can provide insights into the binding modes and conformational changes of peptides, which is critical for designing functionalized surfaces for biosensors and catalysts.

Advanced Experimental Approaches:

High-Resolution NMR Spectroscopy: Advanced NMR techniques, such as saturation transfer difference (STD) NMR and nuclear Overhauser effect spectroscopy (NOESY), are powerful tools for elucidating the transient interactions between peptides and surfaces at an atomic level. boernerlab.de These methods can identify the specific amino acid residues involved in binding and determine the conformation of the bound peptide. Future studies will likely employ these techniques to study the dynamics of histidine-rich peptides synthesized using H-His(Trt)-OMe·HCl as they interact with nanoparticles and other materials. acs.org

Advanced Mass Spectrometry: Tandem mass spectrometry (MS/MS) techniques are crucial for characterizing peptides and understanding their fragmentation pathways. creative-proteomics.com Mechanistic studies using MS/MS can shed light on how the presence of a protected histidine residue influences peptide cleavage, providing valuable information for quality control in peptide synthesis and for proteomics research. nih.gov

ApproachFocus Area for H-His(Trt)-OMe·HClExpected Insights
Computational Modeling Stability of the trityl protecting group; peptide-surface interactions. researchgate.netresearchgate.netPredictive models for reaction outcomes; rational design of self-assembling materials.
Advanced NMR Peptide-surface binding dynamics; conformational analysis. boernerlab.deacs.orgAtomic-level understanding of material-biomolecule interfaces.
Advanced Mass Spectrometry Peptide fragmentation mechanisms; impurity profiling. creative-proteomics.comnih.govImproved quality control in synthesis; enhanced protein identification.

Q & A

Q. How can researchers ensure reproducibility when documenting this compound synthesis for publication?

  • Follow Beilstein Journal guidelines: Provide detailed experimental sections with molar ratios, reaction times, and purification steps. Include raw HPLC/MS data in supplementary materials. Reference CAS RN 32946-56-8 and PubChem CID for unambiguous identification .

Q. What metadata standards are recommended for sharing this compound-related datasets (e.g., synthesis conditions, spectral data)?

  • Use FAIR principles (Findable, Accessible, Interoperable, Reusable). Include structured metasolvent purity, instrument calibration dates, and spectral acquisition parameters (e.g., NMR field strength, MS ionization mode). Deposit data in repositories like Zenodo or ChemRxiv with DOI links .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.